For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of SR-16435
Abstract
SR-16435 is a novel synthetic compound that acts as a dual partial agonist at the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[1][2][3] This unique pharmacological profile has garnered interest for its potential to produce analgesia with a reduced side-effect profile compared to traditional mu-opioid agonists.[2][3] This document provides a comprehensive overview of the mechanism of action of SR-16435, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action
SR-16435 exerts its effects by simultaneously binding to and partially activating both the NOP and mu-opioid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other behavioral effects of the compound.
The dual agonism of SR-16435 is hypothesized to offer a therapeutic advantage. While activation of the mu-opioid receptor is the primary driver of its analgesic effects, the concurrent partial activation of the NOP receptor may mitigate some of the undesirable side effects associated with traditional opioids, such as the development of tolerance and reward.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for SR-16435.
Table 1: In Vitro Receptor Binding Affinity of SR-16435
| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Nociceptin (NOP) | 7.49 | [³H]Nociceptin | CHO | [1] |
| Mu-Opioid (MOR) | 2.70 | [³H]DAMGO | CHO | [1] |
| Kappa-Opioid (KOR) | 219.47 | [³H]U-69,593 | CHO | [1] |
| Delta-Opioid (DOR) | >1000 | [³H]DPDPE | CHO |
Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of SR-16435
| Receptor | Assay | EC₅₀ (nM) | % Maximal Stimulation (vs. standard agonist) | Cell Line | Reference |
| Nociceptin (NOP) | [³⁵S]GTPγS Binding | 28.7 | Partial Agonist | CHO | |
| Mu-Opioid (MOR) | [³⁵S]GTPγS Binding | 29 | Partial Agonist | CHO | |
| Kappa-Opioid (KOR) | [³⁵S]GTPγS Binding | < 10000 | Weak Partial Agonist | CHO |
EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. [³⁵S]GTPγS binding assays measure the activation of G-proteins, an early step in GPCR signaling.
Table 3: In Vivo Antinociceptive and Behavioral Effects of SR-16435 in Mice
| Assay | Dose (mg/kg, s.c.) | Effect | Antagonist Blockade | Reference |
| Tail-Flick | 10, 30 | Dose-dependent increase in latency | Naloxone (B1662785) (MOR antagonist) | [1][4] |
| Conditioned Place Preference | 10, 30 | Induced preference | Naloxone (MOR antagonist) | [1][4] |
| Global Activity | 10, 30 | Decreased activity | Partially by SR 16430 (NOP antagonist) and Naloxone (MOR antagonist) | [4] |
Signaling Pathways
The binding of SR-16435 to NOP and mu-opioid receptors initiates intracellular signaling cascades. The following diagram illustrates the proposed primary signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of SR-16435.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Kᵢ) of SR-16435 for NOP, mu, kappa, and delta opioid receptors.
Materials:
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CHO cell membranes stably expressing human recombinant NOP, MOR, KOR, or DOR.
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Radioligands: [³H]Nociceptin (for NOP), [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).
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SR-16435 at various concentrations.
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control (e.g., naloxone for opioid receptors, unlabeled nociceptin for NOP).
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Prepare assay tubes containing binding buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of SR-16435 or the non-specific binding control.
-
Add a standardized amount of cell membrane preparation to each tube.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of SR-16435 by subtracting the non-specific binding from the total binding.
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Determine the IC₅₀ value (the concentration of SR-16435 that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (EC₅₀ and maximal stimulation) of SR-16435 at NOP and opioid receptors.
Materials:
-
CHO cell membranes expressing the receptor of interest.
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[³⁵S]GTPγS.
-
GDP.
-
SR-16435 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Standard agonists (e.g., Nociceptin for NOP, DAMGO for MOR).
-
Non-specific binding control (unlabeled GTPγS).
Procedure:
-
Pre-incubate cell membranes with GDP in assay buffer.
-
In separate tubes, add [³⁵S]GTPγS, assay buffer, and varying concentrations of SR-16435, the standard agonist, or buffer (for basal binding).
-
Initiate the reaction by adding the pre-incubated cell membranes to the tubes.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Construct concentration-response curves and determine the EC₅₀ and maximal stimulation (% of standard agonist) for SR-16435 using non-linear regression analysis.
In Vivo Tail-Flick Assay in Mice
Objective: To assess the antinociceptive (pain-relieving) effects of SR-16435.
Materials:
-
Male ICR mice (or other suitable strain).
-
SR-16435 dissolved in an appropriate vehicle (e.g., saline).
-
Tail-flick apparatus (radiant heat source).
-
Antagonists (e.g., naloxone) for mechanism determination studies.
Procedure:
-
Habituate the mice to the testing environment and the tail-flick apparatus.
-
Determine the baseline tail-flick latency for each mouse by applying the radiant heat source to the tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
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Administer SR-16435 (e.g., 10, 30 mg/kg) or vehicle via subcutaneous (s.c.) injection.
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At various time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.
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For antagonist studies, administer the antagonist (e.g., naloxone) a set time before SR-16435 administration.
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Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
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Analyze the data to determine the dose-dependent and time-dependent effects of SR-16435 on nociception.
Conclusion
SR-16435 is a promising pharmacological agent with a unique mechanism of action as a dual partial agonist for the NOP and mu-opioid receptors. Its high binding affinity for both receptors and its functional activity translate into in vivo analgesic effects. The partial agonism at both receptors may contribute to a favorable side-effect profile, particularly with regard to tolerance and reward. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of SR-16435 and other dual-target ligands in the field of pain research and drug development.
References
- 1. SR 16435 [1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one], a novel mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist: analgesic and rewarding properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SR-16435 - Wikipedia [en.wikipedia.org]
- 4. SR16435 | NOP/MOR agonist | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
